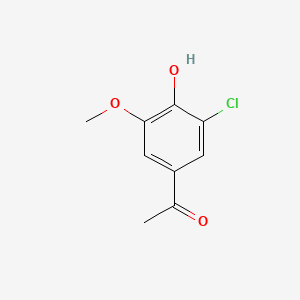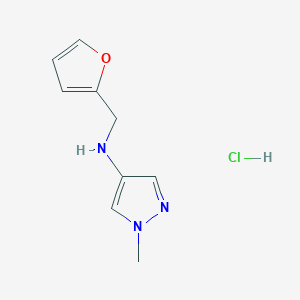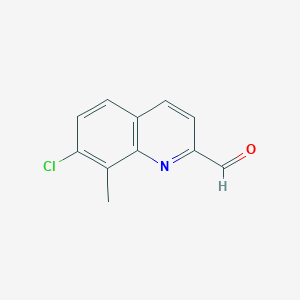![molecular formula C17H18N4 B12217844 7-phenyl-4-(piperidin-1-yl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B12217844.png)
7-phenyl-4-(piperidin-1-yl)-5H-pyrrolo[3,2-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-phenyl-4-piperidin-1-yl-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a multi-targeted kinase inhibitor, making it a promising candidate for therapeutic applications, particularly in cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-phenyl-4-piperidin-1-yl-5H-pyrrolo[3,2-d]pyrimidine typically involves the use of palladium-catalyzed direct ortho C–H arylation of pyrrolo[2,3-d]pyrimidine derivatives The reaction conditions are generally mild, and the process is scalable for industrial production .
Chemical Reactions Analysis
Types of Reactions
7-phenyl-4-piperidin-1-yl-5H-pyrrolo[3,2-d]pyrimidine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
7-phenyl-4-piperidin-1-yl-5H-pyrrolo[3,2-d]pyrimidine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in cellular signaling pathways.
Medicine: Explored as a potential therapeutic agent for cancer due to its kinase inhibitory properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-phenyl-4-piperidin-1-yl-5H-pyrrolo[3,2-d]pyrimidine involves its ability to inhibit multiple kinases. This compound binds to the ATP-binding site of kinases, thereby preventing their activation and subsequent signaling pathways. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are also kinase inhibitors but have different selectivity profiles.
(4-(4-(3-Chlorophenyl)piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)(pyridin-3-yl)methanone: Another kinase inhibitor with a distinct chemical structure.
Uniqueness
7-phenyl-4-piperidin-1-yl-5H-pyrrolo[3,2-d]pyrimidine is unique due to its specific substitution pattern and its ability to inhibit multiple kinases simultaneously. This multi-targeted approach enhances its therapeutic potential, particularly in cancer treatment .
Properties
Molecular Formula |
C17H18N4 |
|---|---|
Molecular Weight |
278.35 g/mol |
IUPAC Name |
7-phenyl-4-piperidin-1-yl-5H-pyrrolo[3,2-d]pyrimidine |
InChI |
InChI=1S/C17H18N4/c1-3-7-13(8-4-1)14-11-18-16-15(14)19-12-20-17(16)21-9-5-2-6-10-21/h1,3-4,7-8,11-12,18H,2,5-6,9-10H2 |
InChI Key |
HIYZKZUFHJQOOO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC=NC3=C2NC=C3C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(difluoromethyl)-N-[(1-ethylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride](/img/structure/B12217766.png)
![1-(1-ethyl-1H-pyrazol-3-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B12217774.png)

![2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B12217791.png)


![3-methyl-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B12217803.png)
![(4R,5R)-2-Isobutyl-4-(methoxymethyl)-1-[3-methoxy-4-(2-methyl-2-propanyl)benzoyl]-5-(1,3-thiazol-2-yl)-L-proline](/img/structure/B12217805.png)
![N-[(2,5-difluorophenyl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride](/img/structure/B12217813.png)
![N-{3-[(4-phenylphthalazin-1-yl)oxy]phenyl}acetamide](/img/structure/B12217820.png)

![methyl 2-({(1Z)-1-[1-(4-methoxyphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzoate](/img/structure/B12217826.png)
![N-(4-ethylphenyl)-2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12217833.png)

